molecular formula C14H17N3O4 B8136319 Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B8136319
M. Wt: 291.30 g/mol
InChI Key: SXSNUDWUZMDDEO-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1476799-73-1) is a pyrazolo[1,5-a]pyridine derivative with a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a methyl ester at position 2. Its molecular formula is C₁₄H₁₇N₃O₄ (molar mass: 291.3 g/mol), and it is typically supplied at 95% purity . Key properties include a predicted density of 1.26 g/cm³ and a pKa of 5.98, reflecting moderate acidity. The Boc group enhances stability during synthetic processes, making it a valuable intermediate in pharmaceutical and agrochemical research .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)21-13(19)15-11-10(12(18)20-4)9-7-5-6-8-17(9)16-11/h5-8H,1-4H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSNUDWUZMDDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN2C=CC=CC2=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate involves multiple steps. One common method includes the reaction of 3-(methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid with triethylamine in tetrahydrofuran at -10°C, followed by the addition of chloroformic acid ethyl ester and tert-butyl alcohol . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate is utilized as an intermediate in the synthesis of bioactive compounds. Its structural features enable modifications that can lead to the development of new pharmaceuticals.

Case Studies

  • Anticancer Agents : Research has shown that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer activity. For instance, compounds derived from this compound have been tested for their efficacy against various cancer cell lines.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for a variety of reactions, including:

  • Coupling Reactions : Facilitating the formation of carbon-carbon bonds.
  • Functional Group Transformations : Enabling the introduction of different functional groups to create diverse chemical entities.

Synthetic Pathways

Reaction TypeDescriptionReference
CouplingFormation of complex molecules
Nucleophilic SubstitutionIntroduction of new functional groups

Material Science

In material science, this compound has potential applications in the development of polymers and nanomaterials. Its ability to form stable intermediates can be exploited to create materials with specific properties.

Applications

  • Polymer Synthesis : Used as a monomer or co-monomer in polymerization reactions to produce materials with desired mechanical and thermal properties.

Analytical Chemistry

The compound is also used in analytical chemistry for:

  • Chromatography : As a standard for method development and validation.
  • Spectroscopy : Providing insights into molecular interactions and structures.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects .

Comparison with Similar Compounds

Ethyl 3-{5-[(Diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate

Structural Differences :

  • Ester Group : Ethyl ester at position 5 (vs. methyl ester at position 3 in the target compound).
  • Substituents: Incorporates a phenyl group at position 2 and a diethylamino-methyl-isoxazole moiety at position 3 .
  • Molecular Complexity: Higher due to the isoxazole core, which is known to enhance antitumor activity .

Ethyl 5-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate

Structural Differences :

  • Substituent Position : Boc group at position 5 (vs. position 2 in the target compound).
  • Ester Group : Ethyl ester at position 3 .

Physical Properties :

  • Purity : 98.84% (vs. 95% for the target compound), suggesting optimized synthetic routes .
  • Solubility : Ethyl esters generally exhibit lower water solubility than methyl esters, which may influence downstream applications .

Functional Implications :

  • Positional isomerism of the Boc group could alter reactivity in coupling reactions or stability under acidic conditions.

General Trends in Pyrazolo[1,5-a]pyridine Derivatives

Property Target Compound Ethyl Isoxazole Derivative Ethyl Boc-5 Derivative
Ester Group Methyl at C3 Ethyl at C5 Ethyl at C3
Boc Group Position C2 None C5
Key Functional Groups Boc-protected amine Isoxazole, phenyl Boc-protected amine
Purity 95% Not reported 98.84%
Reported Bioactivity Not available Antitumor (design-driven) Not available
Synthetic Accessibility Commercial (1g–5g scales) Multi-step (89% yield) Not detailed

Key Research Findings and Implications

Positional Isomerism: The placement of the Boc group (C2 vs. C5) significantly impacts molecular interactions. For example, C2 substitution in the target compound may enhance steric protection of the amino group during peptide couplings .

Pharmacophore Integration : The isoxazole moiety in the ethyl derivative () demonstrates how heterocyclic additions can tailor compounds for specific biological targets, such as tumor cells .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 1476799-73-1) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its synthesis, mechanism of action, and relevant research findings.

  • Molecular Formula: C14H17N3O4
  • Molecular Weight: 291.30 g/mol
  • Purity: Typically around 95%
  • Storage Conditions: Sealed in a dry environment at temperatures between 2-8°C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may function through the inhibition of specific protein kinases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cellular responses, potentially impacting processes such as cell proliferation and apoptosis.

Antitubercular Activity

A significant area of research has focused on the antitubercular properties of pyrazolo[1,5-a]pyridine derivatives. Studies have shown that compounds similar to this compound exhibit promising activity against Mycobacterium tuberculosis (Mtb). For example, related derivatives have demonstrated:

  • In vitro Potency: Nanomolar Minimum Inhibitory Concentration (MIC) values against both drug-susceptive and multidrug-resistant strains of Mtb.
  • In vivo Efficacy: Reduction in bacterial burden in infected mouse models, indicating potential for development as new antitubercular agents .

Cytotoxicity and Selectivity

Research indicates that certain derivatives possess low cytotoxicity towards human cell lines while maintaining high selectivity indices. For instance, some compounds have shown IC50 values greater than 50 µg/mL against Vero cells, suggesting a favorable safety profile . Furthermore, structural modifications have been linked to enhanced selectivity and potency against cancer cell lines, including triple-negative breast cancer (TNBC) models .

Table: Summary of Biological Activities

CompoundActivity TypeMIC (µg/mL)IC50 (µg/mL)Reference
Compound 5kAntitubercular<0.002 - 0.381N/A
Compound 6jAntitubercular<0.002 - 0.465>50
Related DerivativeCancer Cell InhibitionN/A0.126 (MDA-MB-231)

Pharmacokinetics

The pharmacokinetic profiles of related pyrazolo[1,5-a]pyridine derivatives have been evaluated in animal models. Notable findings include:

  • Oral Bioavailability: Approximately 31% to 41% following administration.
  • Half-life: Ranges from 5 to over 10 hours depending on the derivative and administration route.

These properties suggest that this compound could be developed into effective therapeutic agents with manageable dosing regimens .

Q & A

Q. What are the key synthetic routes for Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate?

The compound is synthesized via a multi-step process involving Boc protection and cyclization. A representative method involves:

  • Cyclocondensation : Reacting methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate under reflux conditions to form the pyrazolo[1,5-a]pyridine core .
  • Boc Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the tert-butoxycarbonyl (Boc) group, yielding the free amine intermediate .
  • Purification : Column chromatography or crystallization from hexane/ethyl acetate/dichloromethane mixtures to achieve >95% purity .

Q. How is the Boc protecting group selectively removed during synthesis?

The Boc group is cleaved under acidic conditions using TFA in DCM (e.g., 6.2 mmol TFA per 0.31 mmol substrate) at room temperature for 21 hours. This method avoids side reactions and preserves the ester functionality .

Q. What spectroscopic techniques confirm the structure of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon connectivity (e.g., δ 8.86 ppm for pyridine protons, δ 165.2 ppm for ester carbonyl) .
  • HPLC : Purity analysis (>95% at 254 nm) ensures no residual intermediates or byproducts .
  • HR-ESI MS : Exact mass confirmation (e.g., observed [M+H]+^+ 249.0869 vs. calculated 249.0870) .

Advanced Research Questions

Q. How can cyclocondensation reactions be optimized to improve yields?

  • Solvent Selection : Use polar aprotic solvents like DMF or THF to enhance reaction efficiency .
  • Catalysis : Bis(pentafluorophenyl) carbonate (BPC) mediates amidation steps, reducing side reactions and improving yields to >80% .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) for cyclocondensation ensure complete ring closure .

Q. What strategies mitigate side reactions during amidation or ester hydrolysis?

  • Protecting Group Compatibility : Ensure Boc and ester groups are stable under reaction conditions. For example, avoid strong bases during amidation to prevent ester hydrolysis .
  • Byproduct Analysis : Monitor reactions via TLC or LC-MS to detect intermediates like ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate, which may form if Boc deprotection is incomplete .

Q. How do structural modifications influence biological activity in pyrazolo[1,5-a]pyridine derivatives?

  • Carboxamide Substitutions : Replacing the methyl ester with carboxamide groups (e.g., N-butyl or N-(2-picolyl)) enhances enzyme inhibition. For example, compound 5a inhibits cathepsin K (IC50_{50} ~25 µM) .
  • Heterocycle Fusion : Incorporating isoxazole or pyrimidine moieties (e.g., Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate) improves antitumor activity by modulating binding affinity .

Data Contradictions and Resolution

Q. Discrepancies in reported purity values: How to validate?

  • Source Reliability : Independent synthesis reports (e.g., 98.84% purity via column chromatography vs. 95% in commercial batches ) highlight the importance of in-house validation.
  • Analytical Reproducibility : Cross-validate using multiple techniques (e.g., HPLC, 1^1H NMR integration) to confirm purity .

Conflicting biological activity data for similar derivatives

  • Assay Variability : Differences in cathepsin inhibition IC50_{50} values may arise from assay conditions (e.g., enzyme concentration, substrate). Standardize protocols using reference inhibitors .
  • Structural Specificity : Minor changes (e.g., ethyl vs. methyl esters) drastically alter activity. Perform SAR studies to identify critical functional groups .

Methodological Best Practices

Recommended purification techniques for scale-up

  • Crystallization : Use hexane/ethyl acetate (3:1) for high recovery (>89%) and minimal solvent waste .
  • Column Chromatography : Optimize eluent ratios (e.g., 10% ethyl acetate in hexane) to separate regioisomers .

Handling air/moisture-sensitive intermediates

  • Inert Atmosphere : Conduct reactions under nitrogen or argon to prevent hydrolysis of the Boc group .
  • Low-Temperature Storage : Store intermediates at –20°C in sealed containers to maintain stability .

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